molecular formula C8H5BrClFO2 B13717910 2'-Bromo-3'-fluoro-4'-hydroxyphenacyl chloride

2'-Bromo-3'-fluoro-4'-hydroxyphenacyl chloride

Katalognummer: B13717910
Molekulargewicht: 267.48 g/mol
InChI-Schlüssel: XBKQJWRNELMTDM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2’-Bromo-3’-fluoro-4’-hydroxyphenacyl chloride is a chemical compound with significant interest in various scientific fields. It is characterized by the presence of bromine, fluorine, and hydroxyl groups attached to a phenacyl chloride structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Bromo-3’-fluoro-4’-hydroxyphenacyl chloride typically involves nucleophilic aromatic substitution reactions. One common method includes the reaction of 2-bromo-3-fluoro-4-hydroxybenzaldehyde with thionyl chloride under controlled conditions to introduce the chloride group .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, it is generally produced in research laboratories for experimental purposes. The synthesis involves standard organic chemistry techniques and requires careful handling due to the reactive nature of the intermediates and final product .

Analyse Chemischer Reaktionen

Types of Reactions: 2’-Bromo-3’-fluoro-4’-hydroxyphenacyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Formation of various substituted phenacyl derivatives.

    Oxidation: Formation of ketones.

    Reduction: Formation of alcohols.

Wissenschaftliche Forschungsanwendungen

2’-Bromo-3’-fluoro-4’-hydroxyphenacyl chloride is utilized in several research areas:

Wirkmechanismus

The mechanism of action of 2’-Bromo-3’-fluoro-4’-hydroxyphenacyl chloride involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups like bromine and fluorine enhances its electrophilic character, making it a suitable candidate for various substitution reactions. The hydroxyl group can participate in hydrogen bonding, influencing its reactivity and interactions with other molecules .

Vergleich Mit ähnlichen Verbindungen

    Phenacyl Bromide: Similar in structure but lacks the fluorine and hydroxyl groups.

    2-Bromo-4’-hydroxyacetophenone: Lacks the fluorine group.

    3-Fluoro-4’-hydroxyacetophenone: Lacks the bromine group.

Uniqueness: 2’-Bromo-3’-fluoro-4’-hydroxyphenacyl chloride is unique due to the combination of bromine, fluorine, and hydroxyl groups, which impart distinct reactivity and properties compared to its analogs.

Eigenschaften

Molekularformel

C8H5BrClFO2

Molekulargewicht

267.48 g/mol

IUPAC-Name

1-(2-bromo-3-fluoro-4-hydroxyphenyl)-2-chloroethanone

InChI

InChI=1S/C8H5BrClFO2/c9-7-4(6(13)3-10)1-2-5(12)8(7)11/h1-2,12H,3H2

InChI-Schlüssel

XBKQJWRNELMTDM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1C(=O)CCl)Br)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.